2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid, also known by its IUPAC name (2R)-2-amino-2-(4-(tert-butoxycarbonyl)-4-azaspiro[2.5]octan-7-yl)acetic acid, is a compound that belongs to the class of spirocyclic compounds. These compounds are characterized by their unique spiro structure, which consists of two or more rings that share a single atom. This specific compound has garnered interest due to its potential applications in medicinal chemistry and drug discovery.
Source: The compound is cataloged under the CAS number 2387585-43-3 and has been identified as a building block in various chemical syntheses, particularly in the development of pharmaceutical agents .
Classification: It falls within the category of amino acids and derivatives, specifically those containing spirocyclic structures, which are often explored for their biological activity and utility in drug design.
The synthesis of 2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid can be approached through several methods:
The molecular structure of 2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid can be represented as follows:
The structural formula can be visualized through its SMILES notation: CC(C)(C)OC(=O)N1CCC([C@@H](N)C(=O)O)CC12CC2
.
The reactivity of 2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid is significant in various chemical transformations:
The mechanism of action for compounds like 2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid typically involves:
The physical and chemical properties of 2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid include:
The applications of 2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid are primarily found in:
CAS No.: 74-93-1
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 6851-93-0